molecular formula C18H16BrN3O2 B2374778 Methyl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251682-35-5

Methyl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No. B2374778
CAS RN: 1251682-35-5
M. Wt: 386.249
InChI Key: SDUVOZTWWGNVFI-UHFFFAOYSA-N
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Description

4-Bromo-3-methylaniline is a chemical compound with the molecular formula C7H8BrN . It is also known as 4-Bromo-m-toluidine . It is used in the preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methylaniline can be represented by the SMILES string Cc1cc(N)ccc1Br . The InChI representation is InChI=1S/C7H8BrN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 .


Physical And Chemical Properties Analysis

4-Bromo-3-methylaniline is a solid with a melting point of 80-82°C and a boiling point of 240°C . It has a molecular weight of 186.05 g/mol . It is insoluble in water .

Scientific Research Applications

Molecular Recognition and Photoluminescence

A study on the synthesis of 4-Methylamino-N-allylnaphthalimide, a compound related by its naphthyridine moiety, explored its use in the imprinting and specific uptake of creatinine, an important clinical marker for kidney function. This research highlighted the compound's fluorescent properties, which were utilized in the creation of a recognition matrix for creatinine, suggesting potential applications in clinical diagnostics and molecular recognition through photoluminescence (Syu, Hsu, & Lin, 2010).

Synthesis of Complex Organic Structures

Another study focused on the synthesis and cytotoxic activity of acronycine analogues, involving the condensation of 1-bromo-2-naphthalenecarboxylic acid with various compounds to produce naphthyridine derivatives. This work demonstrates the versatility of bromo-naphthalene compounds in synthesizing complex organic structures with potential biological activities, which might be applicable to the synthesis and exploration of the biological activities of "Methyl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate" (Bongui et al., 2005).

Chemical Reactions and Properties

Research on 1,8-Naphthyridines, including their preparation and reactions, provides foundational knowledge on the chemical behavior and reactivity of naphthyridine derivatives. Understanding these properties can inform the synthesis, modification, and potential applications of "Methyl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate" in various chemical and biological contexts (Hawes & Wibberley, 1967).

Safety and Hazards

4-Bromo-3-methylaniline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

methyl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-10-8-12(5-7-15(10)19)22-16-13-6-4-11(2)21-17(13)20-9-14(16)18(23)24-3/h4-9H,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUVOZTWWGNVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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